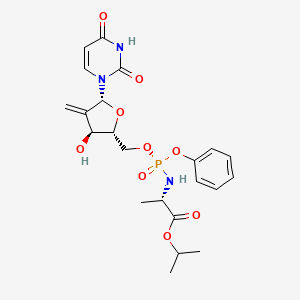
2'-Defluro-2'-methylene Sofosbuvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Defluro-2’-methylene Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as an antiviral agent. This compound is known for its role in the treatment of hepatitis C virus (HCV) infections. It is a modified form of Sofosbuvir, where the fluorine atom at the 2’ position is replaced with a methylene group, resulting in unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Defluro-2’-methylene Sofosbuvir involves several steps, including the preparation of the sugar fragment and the nucleoside coupling. One common method involves the use of lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide . This reaction results in a mixture of stereoisomers that require additional resolution and downstream purification.
Industrial Production Methods
Industrial production methods for 2’-Defluro-2’-methylene Sofosbuvir focus on optimizing yield and stereoselectivity. The preparation method has the advantages of producing a richer required isomer without separating the intermediate, thereby greatly reducing production costs and being suitable for industrialized production .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Defluro-2’-methylene Sofosbuvir undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol additions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol addition reaction produces a mixture of stereoisomers that require further purification .
Wissenschaftliche Forschungsanwendungen
2’-Defluro-2’-methylene Sofosbuvir has several scientific research applications, including:
Wirkmechanismus
2’-Defluro-2’-methylene Sofosbuvir exerts its effects by inhibiting the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus. As a prodrug, it is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which acts as a defective substrate for NS5B synthesis . This inhibition prevents the replication of the viral RNA, thereby reducing the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sofosbuvir: The parent compound, used as a direct-acting antiviral agent for hepatitis C.
2’-Alkene Sofosbuvir: Another derivative with similar antiviral properties.
GS-461203: The active metabolite of Sofosbuvir.
Uniqueness
2’-Defluro-2’-methylene Sofosbuvir is unique due to the replacement of the fluorine atom with a methylene group, which imparts distinct chemical and biological properties. This modification can lead to differences in pharmacokinetics, potency, and resistance profiles compared to other similar compounds .
Eigenschaften
Molekularformel |
C22H28N3O9P |
|---|---|
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
propan-2-yl (2S)-2-[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methylideneoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H28N3O9P/c1-13(2)32-21(28)15(4)24-35(30,34-16-8-6-5-7-9-16)31-12-17-19(27)14(3)20(33-17)25-11-10-18(26)23-22(25)29/h5-11,13,15,17,19-20,27H,3,12H2,1-2,4H3,(H,24,30)(H,23,26,29)/t15-,17+,19-,20+,35-/m0/s1 |
InChI-Schlüssel |
SLQAQPOMVKZSBV-RQBDIPKASA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H](C(=C)[C@@H](O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(=C)C(O1)N2C=CC(=O)NC2=O)O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


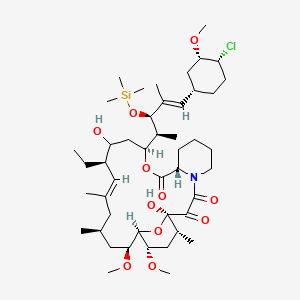
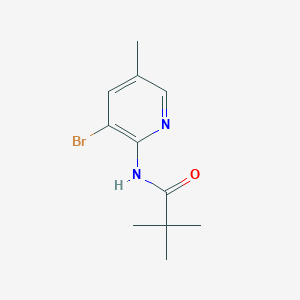
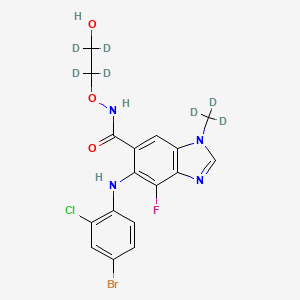
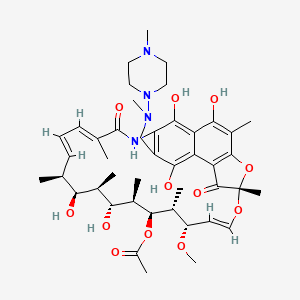
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)

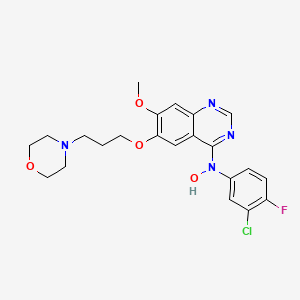
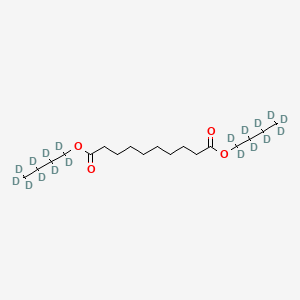
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
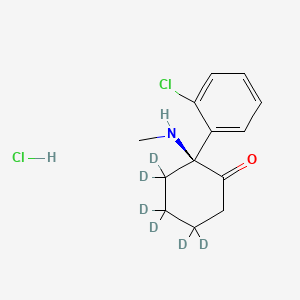
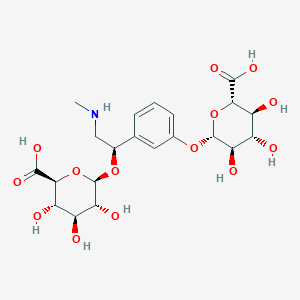
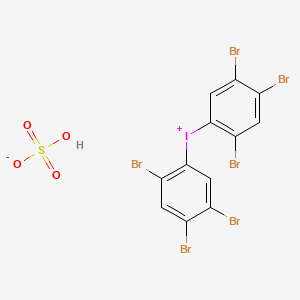
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
